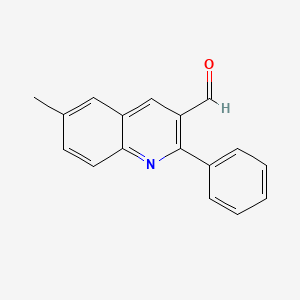
6-Methyl-2-phenylquinolin-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-phenylquinolin-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methyl group at the 6-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylquinolin-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-phenylquinolin-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: 6-Methyl-2-phenylquinolin-3-carboxylic acid.
Reduction: 6-Methyl-2-phenylquinolin-3-methanol.
Substitution: 5-Bromo-6-methyl-2-phenylquinolin-3-carbaldehyde
Applications De Recherche Scientifique
6-Methyl-2-phenylquinolin-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 6-Methyl-2-phenylquinolin-3-carbaldehyde involves its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Phenylquinoline-3-carbaldehyde: Lacks the methyl group at the 6-position, resulting in different reactivity and biological activity.
6-Methylquinoline-3-carbaldehyde: Lacks the phenyl group at the 2-position, affecting its electronic properties and reactivity.
2-Phenyl-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical behavior.
Uniqueness: 6-Methyl-2-phenylquinolin-3-carbaldehyde is unique due to the presence of both the methyl and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H13NO |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
6-methyl-2-phenylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c1-12-7-8-16-14(9-12)10-15(11-19)17(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
BGZFJRLYTDERBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


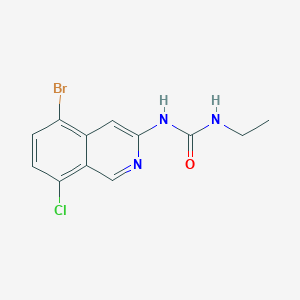
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)

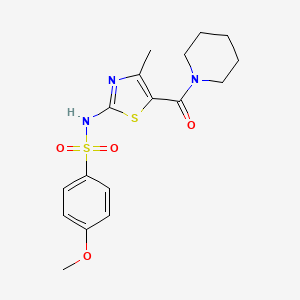
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)

![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
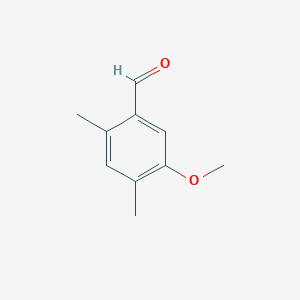
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
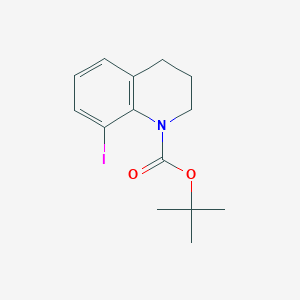
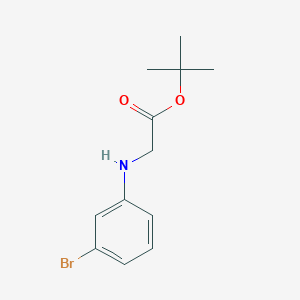
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
